

An In-depth Technical Guide to 6-Bromonicotinic Acid (CAS: 6311-35-9)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Bromonicotinic acid

Cat. No.: B027431

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For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromonicotinic acid, with the CAS number 6311-35-9, is a halogenated derivative of nicotinic acid (Vitamin B3). This compound serves as a crucial building block and intermediate in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its biological activities, particularly its role as an inhibitor of coenzyme synthesis and its antibacterial properties, have garnered significant interest within the scientific community. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, biological activity, and experimental protocols related to **6-Bromonicotinic acid**.

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral properties of **6-Bromonicotinic acid** is presented below. This data is essential for its identification, handling, and application in a laboratory setting.

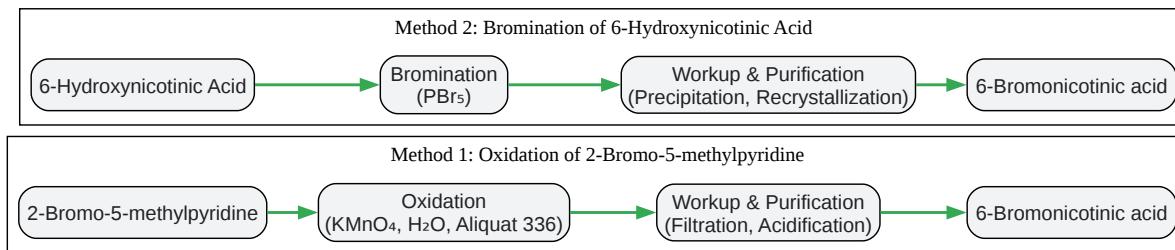
Property	Value	Reference(s)
CAS Number	6311-35-9	[1]
Molecular Formula	C ₆ H ₄ BrNO ₂	[2]
Molecular Weight	202.01 g/mol	[2]
Appearance	White to off-white crystalline powder or plates	[3]
Melting Point	190-203 °C	[2] [3]
Boiling Point	343.3 ± 27.0 °C at 760 mmHg	[2]
Density	1.8 ± 0.1 g/cm ³	[2]
Solubility	Soluble in methanol.	
¹ H-NMR (CDCl ₃ , ppm)	δ 9.03 (s, 1H), 8.08 (d, J=8.0 Hz, 1H), 7.64 (d, J=8.0 Hz, 1H)	[1]
IR (KBr, cm ⁻¹)	1682 (C=O)	[3]

Note: While ¹³C-NMR and Mass Spectrometry data for the closely related 5-bromonicotinic acid are available, definitive public data for the 6-bromo isomer is limited. Researchers should perform their own spectral analysis for confirmation.

Synthesis of 6-Bromonicotinic Acid

Several synthetic routes to **6-Bromonicotinic acid** have been reported. Below are detailed protocols for two common methods.

Synthesis Workflow



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Figure 1: Synthetic routes to **6-Bromonicotinic acid**.

Experimental Protocols

Method 1: Oxidation of 2-Bromo-5-methylpyridine[1]

This method involves the oxidation of the methyl group of 2-bromo-5-methylpyridine to a carboxylic acid.

Materials:

- 2-Bromo-5-methylpyridine
- Potassium permanganate (KMnO₄)
- Aliquat 336 (Phase transfer catalyst)
- Water
- 48% Hydrobromic acid (HBr)
- Diatomaceous earth

Procedure:

- Dissolve 2-bromo-5-methylpyridine (100 g, 0.291 mol) in 1000 mL of water in a suitable reaction vessel.
- Add Aliquat 336 (2 mL) to the solution as a phase transfer catalyst.
- Slowly add potassium permanganate (251 g, 0.797 mol) over a period of 1 hour.
- Heat the reaction mixture to 110 °C and stir for 30 minutes, then continue stirring for an additional hour to ensure the reaction goes to completion.
- While still hot, filter the mixture through a pad of diatomaceous earth. Wash the filter cake with hot water.
- Concentrate the filtrate to half its original volume under reduced pressure.
- Add approximately 300 mL of 48% hydrobromic acid to the concentrated filtrate to precipitate the product.
- Filter the precipitated white crystals of **6-bromonicotinic acid**, wash with water, and dry.

Method 2: From 6-Hydroxynicotinic Acid[4]

This procedure involves the conversion of the hydroxyl group of 6-hydroxynicotinic acid to a bromine atom.

Materials:

- 6-Hydroxynicotinic acid
- Phosphorus pentabromide (PBr₅)
- Iced water
- Aqueous ethanol

Procedure:

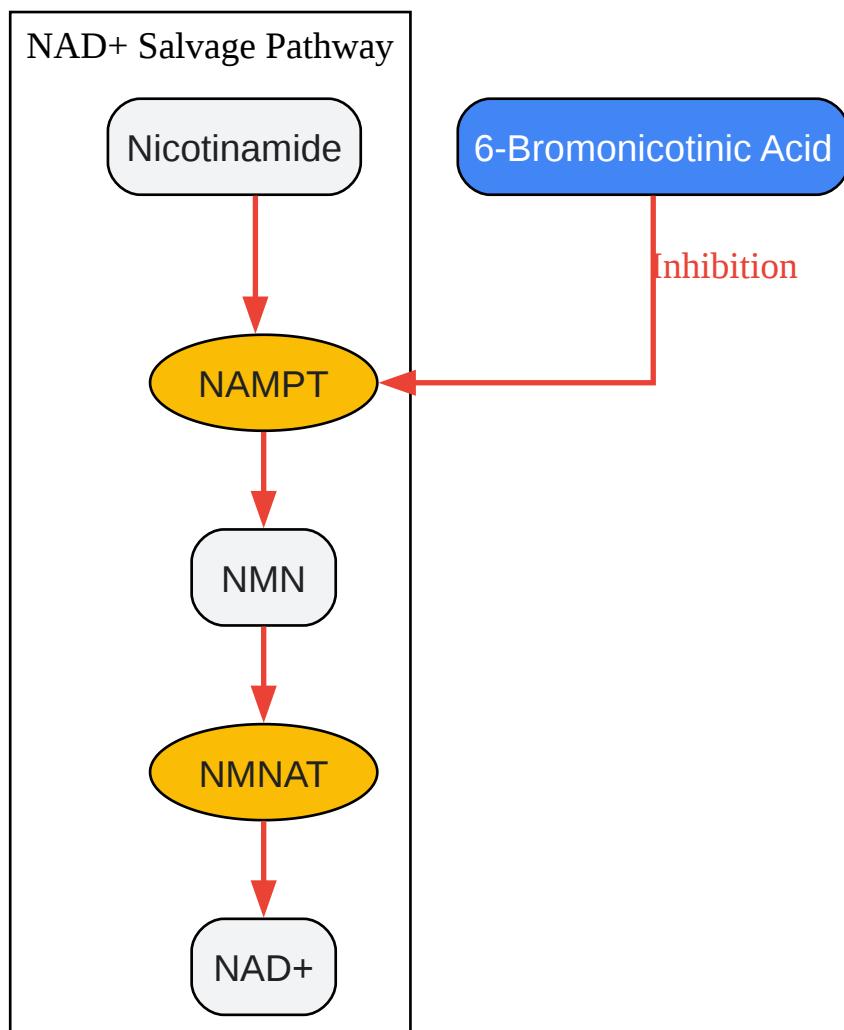
- Carefully add phosphorus pentabromide (18 g) to 6-hydroxynicotinic acid (4.17 g) in a reaction flask.
- Heat the mixture with stirring at 70-80 °C for 15 minutes.
- Increase the temperature to 120 °C and continue heating for 1 hour. The mixture will solidify into a yellow mass.
- After cooling, add the solid mass to iced water.
- Collect the resulting white precipitate of **6-bromonicotinic acid** by filtration.
- Wash the precipitate with water and recrystallize from aqueous ethanol to yield the pure product.

Biological Activity and Applications

6-Bromonicotinic acid is recognized for its role as an intermediate in the synthesis of pharmaceuticals and its inherent biological activities.

Inhibition of NAD⁺ Biosynthesis

The primary biological function of **6-bromonicotinic acid** is its ability to inhibit the synthesis of coenzyme precursors, such as niacin, nicotinamide, and nicotinamide riboside.^[3] This inhibition can disrupt cellular metabolism and energy production, which is a key area of interest in drug development, particularly in oncology. The NAD⁺ salvage pathway is critical for maintaining cellular NAD⁺ levels, and its inhibition can lead to decreased activity of NAD⁺-dependent enzymes like sirtuins and PARPs. While the precise target is not definitively established in publicly available literature, it is hypothesized that **6-bromonicotinic acid** may act as an inhibitor of key enzymes in this pathway, such as Nicotinamide Phosphoribosyltransferase (NAMPT).



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Figure 2: Hypothesized inhibition of the NAD⁺ salvage pathway by **6-Bromonicotinic acid**.

Antibacterial Activity

6-Bromonicotinic acid has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria.^[3] This inhibitory effect can be competitively reversed by nicotinic acid, further supporting the mechanism of action related to the disruption of coenzyme synthesis.^[3]

Table of Minimum Inhibitory Concentrations (MIC)

Bacterial Strain	MIC (µg/mL)	Reference(s)
Staphylococcus aureus	ND	
Escherichia coli	ND	

ND: Not definitively documented in publicly available literature. Further research is required to establish specific MIC values.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This protocol outlines a general procedure for determining the MIC of **6-bromonicotinic acid** against a bacterial strain.

Materials:

- **6-Bromonicotinic acid**
- Bacterial culture (e.g., *Staphylococcus aureus*, *Escherichia coli*)
- Mueller-Hinton Broth (MHB) or other appropriate growth medium
- Sterile 96-well microtiter plates
- Spectrophotometer
- Incubator

Procedure:

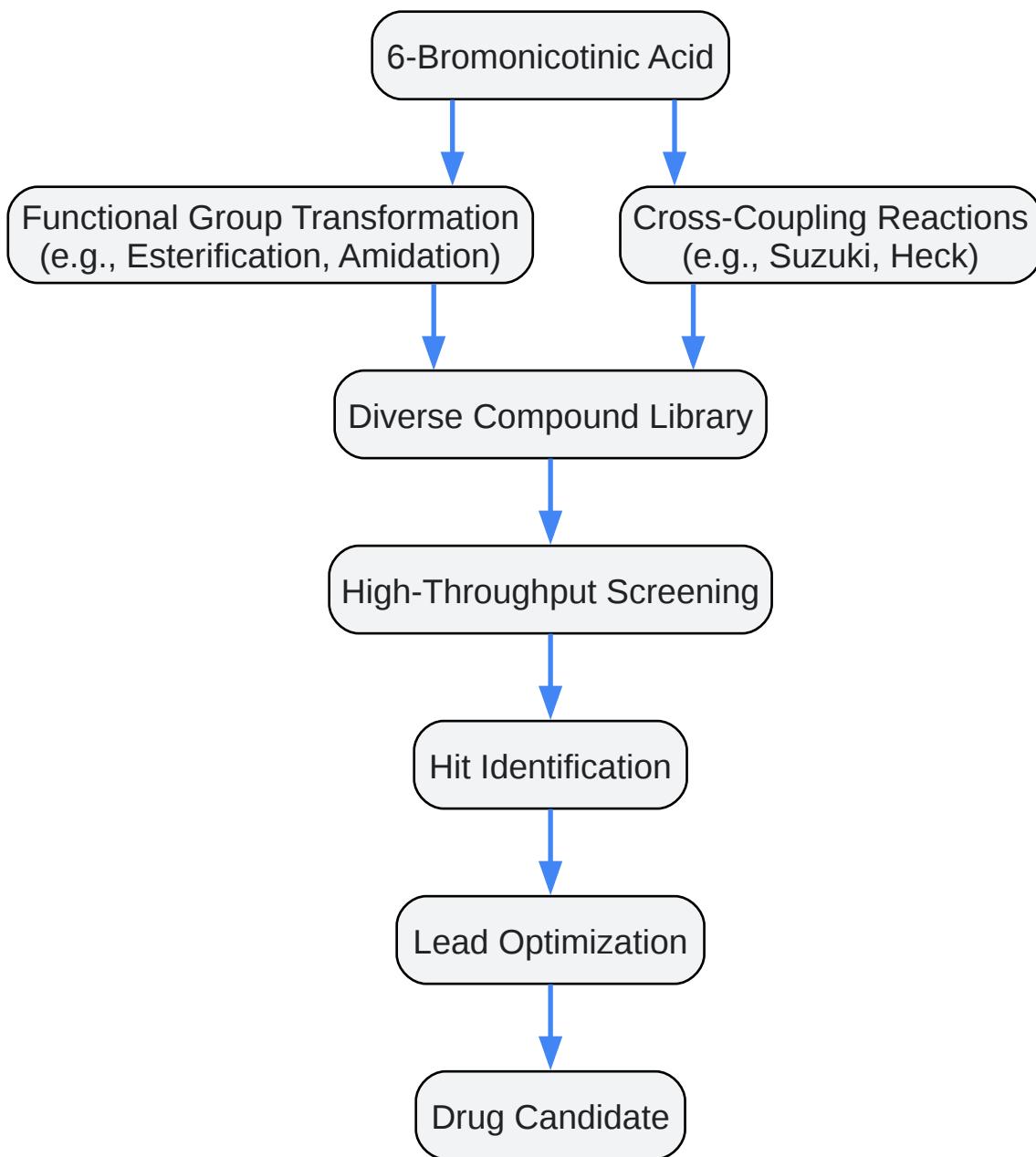
- Preparation of **6-Bromonicotinic Acid** Stock Solution: Prepare a stock solution of **6-bromonicotinic acid** in a suitable solvent (e.g., DMSO) and then dilute it in the growth medium to the desired starting concentration.

- Preparation of Bacterial Inoculum: Grow a fresh culture of the test bacterium to the mid-logarithmic phase. Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1.5×10^8 CFU/mL. Dilute this suspension in the growth medium to achieve a final concentration of approximately 5×10^5 CFU/mL in the test wells.
- Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the **6-bromonicotinic acid** solution in the growth medium.
- Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted compound. Include a positive control (bacteria in medium without the compound) and a negative control (medium only).
- Incubation: Incubate the plate at 37 °C for 18-24 hours.
- Determination of MIC: The MIC is the lowest concentration of **6-bromonicotinic acid** that completely inhibits visible growth of the bacteria.

Applications in Drug Development and Research

As a versatile chemical intermediate, **6-bromonicotinic acid** is a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications. Its pyridine core is a common scaffold in medicinal chemistry. The bromo-substituent provides a reactive handle for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse functional groups and the construction of compound libraries for drug discovery screening.

Logical Workflow for Application in Drug Discovery



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Figure 3: Workflow for utilizing **6-Bromonicotinic acid** in drug discovery.

Conclusion

6-Bromonicotinic acid is a compound of significant interest to the chemical and pharmaceutical industries. Its well-defined physicochemical properties and established synthetic routes make it a readily accessible building block. Furthermore, its biological activities as a potential inhibitor of NAD⁺ biosynthesis and an antibacterial agent highlight its potential for

the development of novel therapeutics. This technical guide provides a foundation for researchers and drug development professionals to understand and utilize **6-bromonicotinic acid** in their scientific endeavors. Further research is warranted to fully elucidate its mechanism of action and to explore its full potential in various therapeutic areas.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 6-Bromonicotinic Acid (CAS: 6311-35-9)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b027431#6-bromonicotinic-acid-cas-number-6311-35-9>

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